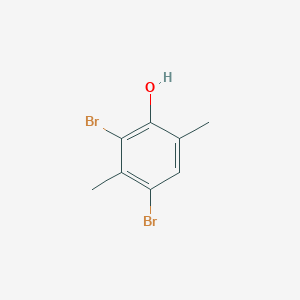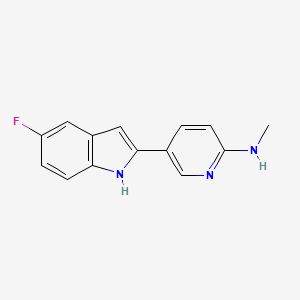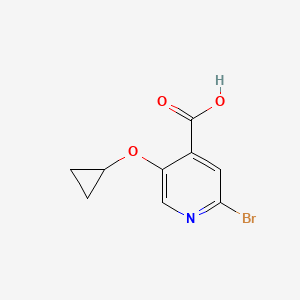
(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol is an organic compound that features a pyridine ring substituted with a methanol group and a dimethylbutynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol typically involves the alkylation of a pyridine derivative with a suitable alkyne. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the alkyne, followed by the addition of the pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound .
化学反应分析
Types of Reactions
(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alkene or alkane
Substitution: Formation of nitrated or halogenated pyridine derivatives
科学研究应用
(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a modulator of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
- (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)amine
- (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)ethanol
- (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)acetaldehyde
Uniqueness
(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can provide insights that similar compounds may not .
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
[2-(3,3-dimethylbut-1-ynyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)6-4-11-8-10(9-14)5-7-13-11/h5,7-8,14H,9H2,1-3H3 |
InChI 键 |
ZMHVWWDAPASKLF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C#CC1=NC=CC(=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B13930492.png)










![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B13930561.png)
![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)
